[(3,4-Dimethylphenyl)methyl](pentan-3-yl)amine
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Overview
Description
(3,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)methylamine typically involves the reaction of 3,4-dimethylbenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of (3,4-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds, such as nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(3,4-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3,4-Dimethylphenyl)methylamine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
(3,4-Dimethylphenyl)methylamine can be compared with other similar compounds such as:
- (3,4-Dimethylphenyl)methylamine
- (3,4-Dimethylphenyl)methylamine
- (3,4-Dimethylphenyl)methylamine
These compounds share a similar aromatic structure but differ in the length and branching of the alkyl chain attached to the nitrogen atom. (3,4-Dimethylphenyl)methylamine is unique due to its specific alkyl chain, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C14H23N/c1-5-14(6-2)15-10-13-8-7-11(3)12(4)9-13/h7-9,14-15H,5-6,10H2,1-4H3 |
InChI Key |
DFGPWCPYYKGXHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
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